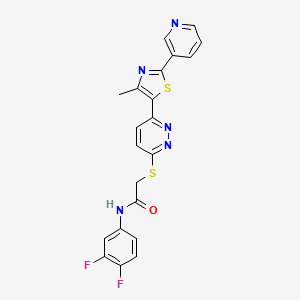

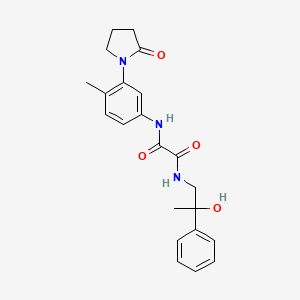

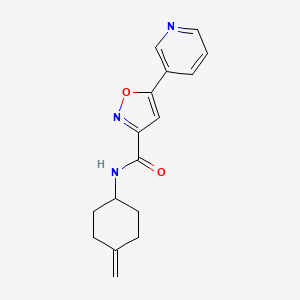

(E)-1-(4-(噻吩-2-基)哌啶-1-基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantio- and Diastereoselective Synthesis Analysis

The synthesis of highly substituted piperidines has been achieved through an asymmetric, four-component, one-pot synthesis process. This method utilizes diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction, and concludes with a Lewis acid mediated allylation or cyanation reaction. The resulting piperidine rings are noted for having all carbons substituted with different groups, and the synthesis method allows for excellent control over the five contiguous stereocenters in both relative and absolute terms .

NMR Characteristics and Conformational Analysis

A series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives have been synthesized and studied using NMR spectroscopy. The 1H and 13C NMR spectral assignments were determined through one- and two-dimensional NMR experiments. Additionally, the conformation of these compounds was analyzed using ROESY, variable-temperature NMR spectroscopy, and molecular modeling, providing insights into the structural characteristics of these molecules .

Chemical Reactions Analysis

The NMR spectral study of various 3,5-bis[(E)-thienylmethylene]piperidin-4-ones has revealed significant information about the configuration and conformation of these molecules. The study included compounds with different substituents, and the spectral data were used to discuss the chemical shifts in relation to steric, electronic, and magnetic anisotropic effects. Notably, the magnetic anisotropic effects of the thiophene ring and phenyl group were highlighted. The HMBC spectrum of one of the derivatives displayed the magnetic nonequivalence of C-2 and C-6, suggesting the possibility of long-range proton-proton coupling within the molecule .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the methodologies and analyses presented can be extrapolated to infer some properties. The synthesis techniques suggest that the compound would have a complex structure with multiple stereocenters, and the NMR studies imply that the compound would exhibit specific magnetic resonance characteristics that could be used to deduce its conformation. The chemical reactions analysis indicates that the compound would likely have significant electronic and steric effects influencing its reactivity and interactions with other molecules .

科学研究应用

NMR 特征和分子分析合成了一系列与所讨论的化学物质密切相关的 (E)-3-(4-羟基苯基)-1-(哌啶-1-基)丙-2-烯-1-酮衍生物,并研究了它们的 NMR 特征和分子构象。使用各种 NMR 技术和分子建模对这些化合物进行了分析,提供了对其结构性质的见解 (郑金红,2011)。

噻吩/苯基-哌啶杂合查耳酮的晶体结构已经对密切相关的 novel 查耳酮(包括 (2E)-1-(4-甲基噻吩-2-基)-3-[4-(哌啶-1-基)苯基]丙-2-烯-1-酮)进行了研究,以了解它们的晶体结构。该研究详细阐述了这些化合物的构象方面,突出了噻吩环的平面性和 C=C 键的 E 构象 (M. Parvez 等,2014)。

离子硫醇加成的立体化学已经研究了离子硫醇加成到炔酮的立体化学,这与理解像 (E)-1-(4-(噻吩-2-基)哌啶-1-基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮这样的化合物的化学行为有关。这项研究基于光谱分析,提供了在不同条件下形成 E 和 Z 异构体的见解 (Mohamed T. Omar 和 M. N. Basyouni,1974)。

酶抑制活性与分子对接分析对与所讨论的化学物质具有结构相似性的 1-苯基-3-(噻吩-2-基)-1H-吡唑-5-甲酰胺衍生物进行了一项研究,调查了它们的酶抑制活性。这项研究对于理解这些化合物在酶调节中的潜在治疗应用具有重要意义 (A. Cetin 等,2021)。

属性

IUPAC Name |

(E)-1-(4-thiophen-2-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKIQVBAFJNLJO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)